Yibeissine

Description

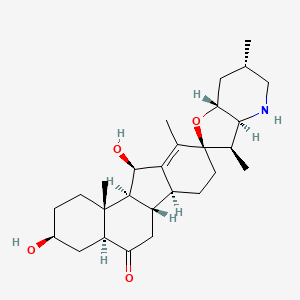

Structure

3D Structure

Properties

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO4/c1-13-9-21-24(28-12-13)15(3)27(32-21)8-6-17-18-11-20(30)19-10-16(29)5-7-26(19,4)23(18)25(31)22(17)14(27)2/h13,15-19,21,23-25,28-29,31H,5-12H2,1-4H3/t13-,15+,16-,17-,18-,19+,21+,23+,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURPXYQPDMVKOY-RUKZUWONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5C(C4=C3C)O)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5[C@H](C4=C3C)O)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931918 | |

| Record name | 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143502-51-6 | |

| Record name | Yibeissine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143502516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Yibeissine: A Technical Overview of a Steroidal Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yibeissine is a steroidal alkaloid first isolated from the bulb of Fritillaria pallidiflora Schrenk, a plant with a history of use in traditional medicine.[1][2] This document provides a comprehensive technical overview of this compound, detailing its chemical structure and physicochemical properties. While quantitative biological data for this compound specifically is limited in publicly available literature, this guide also explores the broader context of the biological activities of related steroidal alkaloids from the Fritillaria genus to provide insight into its potential pharmacological profile. This includes a discussion of potential anti-inflammatory and antitussive effects, supported by data on analogous compounds. Experimental methodologies for the isolation of steroidal alkaloids from Fritillaria are also presented to inform further research.

Chemical Structure and Properties

This compound is a complex steroidal alkaloid with the chemical formula C₂₇H₄₁NO₄.[3] Its structure is characterized by a modified steroid nucleus incorporating a nitrogen atom, a common feature of alkaloids from the Fritillaria genus.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | Veratraman-6(5H)-one, 17,23-epoxy-3,11-dihydroxy-, (3beta,5alpha,11beta,23beta)- | PubChem |

| CAS Number | 143502-51-6 | DC Chemicals, PubChem |

| Molecular Formula | C₂₇H₄₁NO₄ | DC Chemicals |

| Molecular Weight | 443.62 g/mol | DC Chemicals |

| SMILES | CC1=C([C@@H]2O)--INVALID-LINK--([H])[C@@]2([H])--INVALID-LINK--C[C@H]4O)(CC4)C">C@@([H])CC[C@@]1(O--INVALID-LINK--([H])[C@@]6([H])NC[C@H]5C) | DC Chemicals |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Not explicitly reported, likely a solid | General knowledge |

| Solubility | Not explicitly reported | General knowledge |

| Storage | Store at -20°C for long-term stability | General knowledge |

Biological Activity and Potential Therapeutic Applications

Anti-inflammatory Activity

Several steroidal alkaloids from Fritillaria pallidiflora have demonstrated significant anti-inflammatory effects. For instance, the compounds stenanzine and hapepunine, isolated from the same plant, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages with IC₅₀ values of 8.04 μM and 20.85 μM, respectively.[4] Stenanzine was also found to suppress the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[4] Given the structural similarities among these compounds, it is plausible that this compound may exhibit similar anti-inflammatory properties.

Logical Relationship of Potential Anti-inflammatory Action

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antitussive and Expectorant Activities

Extracts from Fritillaria species are traditionally used for treating cough and other respiratory ailments.[2] Pharmacological studies on various Fritillaria species have confirmed that the steroidal alkaloids are the primary active components responsible for these effects.[2] While specific studies on the antitussive activity of this compound are lacking, its structural class suggests it may contribute to the traditional therapeutic effects of Fritillaria pallidiflora.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation and biological assaying of this compound are not extensively published. However, general methodologies for the isolation of steroidal alkaloids from Fritillaria bulbs can be adapted for this purpose.

General Isolation Protocol for Steroidal Alkaloids from Fritillaria pallidiflora

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered bulbs of Fritillaria pallidiflora are macerated with an appropriate solvent, typically 80% ethanol, at room temperature for an extended period. This process is usually repeated multiple times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound, this compound.

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[1]

Future Directions

The limited availability of quantitative biological data for this compound highlights a significant gap in the understanding of its pharmacological potential. Future research should focus on:

-

Quantitative Biological Assays: Performing in vitro assays to determine the IC₅₀ or Kᵢ values of this compound against various targets, particularly those related to inflammation and respiratory conditions.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety of this compound for potential therapeutic applications.

Conclusion

This compound is a structurally interesting steroidal alkaloid from Fritillaria pallidiflora. While its specific biological activities are yet to be thoroughly investigated, the known pharmacological properties of related compounds from the same plant suggest its potential as an anti-inflammatory and antitussive agent. The methodologies outlined in this guide provide a framework for the further isolation, characterization, and biological evaluation of this compound, paving the way for a more complete understanding of its therapeutic potential.

References

- 1. [Isolation and identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fritillaria steroidal alkaloids and their multi-target therapeutic mechanisms: insights from network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Yibeissine: A Technical Guide on its Discovery and Natural Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yibeissine is a steroidal alkaloid that has been isolated from the bulb of Fritillaria pallidiflora[1][2][3]. This technical guide provides a comprehensive overview of the discovery and natural source of this compound. It includes a detailed, albeit inferred, experimental protocol for its isolation and purification, based on common phytochemical practices for steroidal alkaloids. While specific quantitative data on the biological activity of this compound remains limited in publicly accessible literature, this guide discusses the known biological activities of related compounds and total alkaloid extracts from Fritillaria pallidiflora, suggesting potential areas for future investigation into this compound's pharmacological profile.

Discovery and Natural Source

This compound was first reported in a 2016 publication in the Chinese journal Zhong Cao Yao by Liu M. et al.[2]. The compound was isolated from the bulbs of Fritillaria pallidiflora Schrenk, a perennial herbaceous plant belonging to the Liliaceae family. Fritillaria species, known as "Beimu" in traditional Chinese medicine, are recognized for their rich content of steroidal alkaloids and have been used for centuries to treat various ailments, particularly respiratory conditions.

Table 1: General Information on this compound

| Parameter | Description |

| Compound Name | This compound |

| Chemical Class | Steroidal Alkaloid |

| Natural Source | Bulb of Fritillaria pallidiflora Schrenk |

| CAS Number | 143502-51-6 |

| Molecular Formula | C₂₇H₄₁NO₄ |

| Molecular Weight | 443.62 g/mol |

Putative Experimental Protocol for Isolation and Purification

While the full text of the original discovery paper is not widely available, a standard phytochemical workflow for the isolation of steroidal alkaloids from Fritillaria species can be proposed. This protocol is based on established methodologies for similar compounds.

Plant Material Collection and Preparation

-

Collection: Bulbs of Fritillaria pallidiflora are harvested at the appropriate stage of maturity.

-

Authentication: The plant material is authenticated by a qualified botanist.

-

Processing: The bulbs are washed, sliced, and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the active constituents. The dried material is then ground into a coarse powder.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration with intermittent shaking.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH₄OH) to a pH of 9-10. This solution is then partitioned with a moderately polar solvent such as chloroform or ethyl acetate to extract the free alkaloids.

-

Column Chromatography: The alkaloid-rich fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is typically used to separate the different alkaloid components.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as monitored by TLC, are further purified using pTLC or preparative HPLC to obtain the pure compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of pure this compound is scarce in the available literature. However, studies on the total alkaloid extracts of Fritillaria pallidiflora and other structurally related alkaloids from this plant provide insights into its potential pharmacological effects.

Anti-inflammatory Activity

Extracts and other alkaloids from Fritillaria pallidiflora have demonstrated anti-inflammatory properties. For instance, some alkaloids from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action for some of these related compounds involves the modulation of key inflammatory signaling pathways.

A plausible signaling pathway that this compound might modulate, based on the activity of other Fritillaria alkaloids, is the Nuclear Factor-kappa B (NF-κB) signaling pathway . In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound could potentially inhibit this pathway at one or more key steps.

Another relevant pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway , which is also activated by LPS and plays a crucial role in the inflammatory response. The MAPK family includes kinases like JNK, ERK, and p38, which, upon activation, can lead to the expression of inflammatory mediators.

Tracheal Relaxant Activity

Total alkaloid extracts from Fritillaria pallidiflora have also been reported to exhibit tracheal relaxant effects. This suggests that this compound may contribute to the traditional use of this plant in treating respiratory ailments. The mechanism for such activity often involves the modulation of ion channels or signaling pathways that regulate smooth muscle contraction.

Quantitative Data Summary

As of the date of this guide, specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for the biological activities of isolated this compound are not available in the public domain. Research on the total alkaloid extracts and other individual alkaloids from Fritillaria pallidiflora has reported quantitative measures of their effects, but these cannot be directly attributed to this compound.

Table 2: Biological Activity of Related Compounds and Extracts from Fritillaria pallidiflora

| Compound/Extract | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Total Alkaloid Extract | Anti-inflammatory (NO inhibition) | Data not available for this compound | General literature on Fritillaria alkaloids |

| Total Alkaloid Extract | Tracheal Relaxation | Data not available for this compound | General literature on Fritillaria alkaloids |

Conclusion and Future Directions

This compound is a structurally defined steroidal alkaloid from Fritillaria pallidiflora. While its discovery has been documented, a significant gap exists in the understanding of its specific biological activities and pharmacological potential. The known anti-inflammatory and tracheal relaxant properties of other constituents of F. pallidiflora provide a strong rationale for further investigation into this compound.

Future research should focus on:

-

Re-isolation and full characterization of this compound to confirm its structure and purity.

-

Comprehensive screening of its biological activities , with a focus on anti-inflammatory, antitussive, and cytotoxic effects.

-

Elucidation of its mechanism of action , including its effects on key signaling pathways such as NF-κB and MAPK.

-

Quantitative determination of its potency (IC₅₀ and EC₅₀ values) in various bioassays.

Such studies are essential to unlock the full therapeutic potential of this compound and to provide a scientific basis for the traditional medicinal uses of Fritillaria pallidiflora.

References

Yibeissine: A Technical Guide to its Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yibeissine, a steroidal alkaloid isolated from the bulbs of Fritillaria pallidiflora, represents a class of natural products with significant therapeutic potential. While direct research on this compound's mechanism of action is limited, a comprehensive analysis of related steroidal alkaloids from the Fritillaria genus allows for informed speculation on its biological activities. This technical guide synthesizes the available data to propose putative mechanisms of action for this compound, focusing on its anti-inflammatory, cytotoxic, and respiratory effects. Detailed experimental protocols for assays relevant to these activities are provided, alongside comparative quantitative data from analogous compounds to serve as a benchmark for future research. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: this compound and the Steroidal Alkaloids of Fritillaria

This compound is a naturally occurring steroidal alkaloid with the chemical formula C₂₇H₄₁NO₄. It is found in the bulbs of Fritillaria pallidiflora, a plant species with a history of use in traditional medicine. Steroidal alkaloids from Fritillaria species are a well-documented class of compounds known for a range of pharmacological effects, including antitussive, expectorant, anti-inflammatory, and cytotoxic activities.[1][2][3] Given the structural similarity of this compound to other alkaloids from this genus, it is plausible that it shares a similar spectrum of biological activities. This guide will explore these potential mechanisms in detail.

Speculated Mechanism of Action

Based on the activities of structurally related Fritillaria alkaloids, the mechanism of action of this compound is likely multifaceted, primarily revolving around the modulation of inflammatory pathways, induction of cytotoxicity in cancer cells, and effects on the respiratory system.

Anti-inflammatory Activity

A key speculated mechanism of action for this compound is the suppression of inflammatory responses. Steroidal alkaloids from Fritillaria pallidiflora have been demonstrated to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The proposed signaling pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[4]

Signaling Pathway:

Cytotoxic Activity

Several steroidal alkaloids from Fritillaria species have demonstrated cytotoxic effects against various cancer cell lines.[1][2] This suggests that this compound may also possess anti-cancer properties. The mechanism of cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest.

Effects on the Respiratory System

The traditional use of Fritillaria bulbs for treating respiratory ailments points to a direct effect of its constituent alkaloids on the respiratory system.[3] Studies on related compounds have shown tracheal relaxant effects, which could contribute to the antitussive and expectorant properties of these plants.[5]

Quantitative Data for Related Fritillaria Alkaloids

While specific quantitative data for this compound is not yet available, the following tables summarize the biological activities of other steroidal alkaloids isolated from Fritillaria species. This data provides a valuable reference for predicting the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Fritillaria Alkaloids

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Stenanzine | NO Inhibition | RAW 264.7 | 8.04 | [4] |

| Hapepunine | NO Inhibition | RAW 264.7 | 20.85 | [4] |

Table 2: Cytotoxic Activity of Fritillaria Alkaloids

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Verticine | LLC | 12.33 ± 0.98 | [2] |

| Verticinone | LLC | 8.45 ± 0.67 | [2] |

| Imperialine | LLC | 25.11 ± 1.54 | [2] |

| Peimisine | LLC | 9.12 ± 0.76 | [2] |

| Verticine | A2780 | 10.14 ± 0.88 | [2] |

| Verticinone | A2780 | 7.98 ± 0.54 | [2] |

| Imperialine | A2780 | 19.87 ± 1.21 | [2] |

| Peimisine | A2780 | 8.65 ± 0.69 | [2] |

Table 3: Tracheal Relaxant Effect of Fritillaria Alkaloids

| Compound | Assay | EC₅₀ | Reference |

| Yibeinone B | ACh-induced contraction | 0.65 ± 0.02 µmol L⁻¹ | [5] |

| Imperialine | ACh-induced contraction | 4.40 ± 0.90 nmol L⁻¹ | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the speculated activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in LPS-stimulated murine macrophage cells (RAW 264.7).

Workflow Diagram:

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compound)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent to each sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage of NO inhibition compared to the LPS-treated control group.

-

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring cell viability.

Workflow Diagram:

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Appropriate cell culture medium

-

FBS, Penicillin-Streptomycin

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Tracheal Relaxant Effect Assay

Objective: To evaluate the relaxant effect of a test compound on pre-contracted isolated tracheal smooth muscle.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution

-

Acetylcholine (ACh) or Histamine (contractile agents)

-

This compound (or other test compound)

-

Organ bath system with isometric force transducer

Procedure:

-

Tissue Preparation:

-

Euthanize a rat and excise the trachea.

-

Prepare tracheal rings (2-3 mm in width).

-

Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

Contraction: Induce a sustained contraction with a contractile agent (e.g., 10⁻⁶ M ACh).

-

Compound Addition: Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the contractile agent and calculate the EC₅₀ value.

Conclusion and Future Directions

The available evidence from related steroidal alkaloids strongly suggests that this compound possesses anti-inflammatory, cytotoxic, and respiratory-modulating properties. The speculated mechanisms of action, particularly the inhibition of the NF-κB and JNK signaling pathways, provide a solid foundation for future investigations.

To definitively elucidate the mechanism of action of this compound, further research is imperative. This should include:

-

Direct Biological Evaluation: Performing the assays described in this guide with purified this compound to determine its specific IC₅₀ and EC₅₀ values.

-

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammation, cancer, and respiratory diseases.

This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in the therapeutic potential of this compound and other related steroidal alkaloids. The provided protocols and comparative data will be instrumental in designing and interpreting future studies aimed at unlocking the full pharmacological profile of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New isosteroidal alkaloids with tracheal relaxant effect from the bulbs of Fritillaria pallidiflora Schrenk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New isosteroidal alkaloids with tracheal relaxant effect from the bulbs of Fritillaria pallidiflora Schrenk [hero.epa.gov]

Putative Biological Targets of Yibeissine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological targets and mechanism of action of Yibeissine is limited in publicly available scientific literature. This guide provides a detailed overview of the putative biological targets of this compound, drawing upon research conducted on closely related steroidal alkaloids isolated from the same plant species, Fritillaria pallidiflora Schrenk. The information presented herein is intended to serve as a scientifically-grounded foundation for future research and drug development efforts.

Introduction

This compound is a steroidal alkaloid isolated from the bulb of Fritillaria pallidiflora Schrenk, a plant with a history of use in traditional medicine. Steroidal alkaloids from Fritillaria species are known to possess a range of pharmacological activities, including anti-inflammatory, anti-tussive, and expectorant effects. While this compound itself has not been extensively studied, research on other steroidal alkaloids from Fritillaria pallidiflora provides strong indications of its likely biological activities and molecular targets. This document synthesizes the available evidence to propose a putative mechanism of action for this compound, focusing on its potential anti-inflammatory properties.

Putative Anti-Inflammatory Activity

Based on studies of analogous compounds from Fritillaria pallidiflora, this compound is postulated to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary putative targets are components of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Quantitative Data on Related Steroidal Alkaloids

The following table summarizes the quantitative data on the anti-inflammatory effects of stenanzine and hapepunine, two steroidal alkaloids also isolated from Fritillaria pallidiflora. This data, obtained from studies on lipopolysaccharide (LPS)-activated RAW264.7 macrophages, serves as a proxy for the potential activity of this compound.

| Compound | Assay | Target/Marker | IC50 Value (μM) |

| Stenanzine | Griess Assay | Nitric Oxide (NO) Production | 8.04 |

| Hapepunine | Griess Assay | Nitric Oxide (NO) Production | 20.85 |

Data derived from studies on steroidal alkaloids from Fritillaria pallidiflora Schrenk.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of steroidal alkaloids from Fritillaria pallidiflora, which can be adapted for the study of this compound.

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay (Griess Assay):

-

RAW264.7 cells are seeded in 96-well plates and treated as described above for 24 hours.

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.

-

The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using the BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated with primary antibodies against iNOS, COX-2, IκBα, phospho-IκBα, JNK, phospho-JNK, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

RAW264.7 cells are treated as described above.

-

The cell culture supernatant is collected.

-

The concentrations of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

Putative Signaling Pathway of this compound in Macrophages

Preliminary Structure-Activity Relationship Studies of Novel Bioactive Compounds: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound named "Yibeissine." Therefore, this guide will provide a comprehensive framework for conducting preliminary structure-activity relationship (SAR) studies on a novel, hypothetical compound, which we will refer to as this compound. The principles, experimental designs, and data presentation formats described herein are based on established methodologies in medicinal chemistry and drug discovery, drawing parallels from studies on other natural products and synthetic compounds.

Introduction to Structure-Activity Relationship (SAR) Studies

The primary objective of a Structure-Activity Relationship (SAR) study is to understand how the chemical structure of a compound influences its biological activity.[1] By systematically modifying the molecular structure of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its desired biological effects, as well as those associated with adverse effects.[1] This iterative process of synthesis and biological evaluation is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties, ultimately guiding the development of safer and more effective drugs.[1]

This guide will outline the core components of a preliminary SAR study for a hypothetical compound, this compound, including initial biological screening, synthesis of analogs, and the systematic evaluation of their biological activities.

Hypothetical Biological Profile of this compound

For the purpose of this guide, we will assume that this compound is a novel natural product isolated from a rare plant species. Initial screening has revealed that this compound exhibits potent cytotoxic effects against a panel of human cancer cell lines. The proposed mechanism of action involves the inhibition of a critical signaling pathway implicated in cancer cell proliferation and survival.

Data Presentation: Summarizing SAR Data

Clear and concise presentation of quantitative data is crucial for discerning meaningful trends in SAR. Tables are an effective way to organize and compare the biological activities of different analogs.

Table 1: Cytotoxic Activity of this compound and its Analogs against A549 Human Lung Carcinoma Cells

| Compound | R1 Group | R2 Group | IC50 (µM) ± SD | Selectivity Index (SI) |

| This compound | -OH | -OCH3 | 1.5 ± 0.2 | 10.0 |

| YB-01 | -H | -OCH3 | 15.2 ± 1.1 | 1.2 |

| YB-02 | -OCH3 | -OCH3 | 2.1 ± 0.3 | 8.5 |

| YB-03 | -OH | -H | 5.8 ± 0.6 | 4.3 |

| YB-04 | -OH | -OCF3 | 0.9 ± 0.1 | 15.2 |

| YB-05 | -F | -OCH3 | 8.3 ± 0.9 | 2.1 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. SD: Standard Deviation. Selectivity Index (SI): Ratio of the IC50 value in a non-cancerous cell line to the IC50 value in the cancer cell line.

Table 2: Inhibitory Activity of this compound Analogs against Target Kinase

| Compound | R1 Group | R2 Group | Kinase Inhibition (Ki, nM) |

| This compound | -OH | -OCH3 | 50 |

| YB-01 | -H | -OCH3 | 520 |

| YB-02 | -OCH3 | -OCH3 | 75 |

| YB-03 | -OH | -H | 210 |

| YB-04 | -OH | -OCF3 | 35 |

| YB-05 | -F | -OCH3 | 350 |

Ki: Inhibition constant, indicating the concentration required to produce half maximum inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for key experiments in a preliminary SAR study.

General Procedure for the Synthesis of this compound Analogs

The synthesis of this compound analogs would be based on the core scaffold of the parent compound. For instance, modifications at the R1 and R2 positions could be achieved through standard organic chemistry reactions. The general approach would involve protecting reactive functional groups, followed by the desired chemical transformation (e.g., etherification, halogenation, etc.), and finally deprotection to yield the target analog. Each synthesized compound's identity and purity would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Cell Culture and Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous human cell line (e.g., HDF) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2. For the cytotoxicity assay, cells would be seeded in 96-well plates and allowed to adhere overnight. The following day, cells would be treated with serial dilutions of this compound and its analogs for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well and incubated for 4 hours. The resulting formazan crystals would be dissolved in dimethyl sulfoxide (DMSO), and the absorbance would be measured at 570 nm using a microplate reader. The IC50 values would be calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and its analogs against the target kinase would be determined using a commercially available kinase assay kit. The assay would typically involve incubating the recombinant kinase enzyme with the test compounds and a specific substrate in the presence of ATP. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, often through a fluorescence- or luminescence-based detection method. The Ki values would be determined by fitting the data to the appropriate enzyme inhibition model.

Visualizations: Diagrams and Workflows

Visual representations of signaling pathways and experimental workflows can greatly enhance the understanding of complex biological processes and experimental designs.

Caption: Hypothetical signaling pathway showing this compound's inhibitory action on the RAF-MEK-ERK cascade.

Caption: General workflow for a structure-activity relationship (SAR) study.

Interpretation of Preliminary SAR

-

The hydroxyl group at the R1 position appears to be crucial for activity. Its removal in YB-01 leads to a significant decrease in both cytotoxicity and kinase inhibition.

-

The methoxy group at the R2 position contributes to potency. Replacing it with a hydrogen atom in YB-03 reduces activity.

-

Electron-withdrawing groups at the R2 position may enhance activity. The trifluoromethoxy group in YB-04 resulted in the most potent analog, suggesting that this modification is favorable.

-

A fluorine substitution at the R1 position is not well-tolerated, as seen in YB-05.

These initial findings would guide the design and synthesis of the next generation of this compound analogs, with a focus on further exploring modifications at the R2 position and maintaining the hydroxyl group at R1.

Conclusion

This guide provides a foundational framework for conducting preliminary structure-activity relationship studies on a novel compound. By systematically synthesizing and evaluating a series of analogs, researchers can elucidate the key structural determinants of biological activity. This knowledge is invaluable for the optimization of lead compounds and the development of new therapeutic agents. While the specific data for "this compound" remains hypothetical, the principles and methodologies outlined here are universally applicable in the field of drug discovery.

References

Yibeissine: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yibeissine is a naturally occurring steroidal alkaloid isolated from the bulb of Fritillaria pallidiflora Schrenk, a plant used in traditional medicine. This technical guide provides a comprehensive overview of the currently available physicochemical properties of this compound. Due to the limited publicly available research beyond its initial isolation, this document focuses on presenting the known data in a structured format to aid researchers and drug development professionals. The guide summarizes key molecular identifiers, structural information, and solubility, while also highlighting the significant gaps in the experimental data, particularly concerning detailed physicochemical parameters, pharmacological activity, and toxicological profiles.

Introduction

This compound was first isolated and identified in 1992.[1] As a member of the steroidal alkaloid class, it possesses a complex molecular architecture that is of interest to medicinal chemists and pharmacologists. Steroidal alkaloids are known to exhibit a wide range of biological activities. However, the pharmacological profile of this compound remains largely unexplored. This guide aims to consolidate the existing data on its fundamental physicochemical characteristics to serve as a foundational resource for future research and development endeavors.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the tables below. It is important to note that much of the detailed experimental data, such as melting point, boiling point, and pKa, are not available in the public domain.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₁NO₄ | MedKoo Biosciences |

| Molecular Weight | 443.62 g/mol | DC Chemicals |

| Exact Mass | 443.3036 u | MedKoo Biosciences |

| CAS Number | 143502-51-6 | MedKoo Biosciences |

| Appearance | White to off-white solid | (Inferred from supplier data) |

| Class | Steroidal Alkaloid | DC Chemicals |

Table 2: Solubility

| Solvent | Solubility | Notes | Source |

| DMSO | Soluble | - | MedKoo Biosciences |

Structural Information

The chemical structure of this compound is characterized by a complex, polycyclic steroidal backbone incorporating a nitrogen atom.

Chemical Name: (2'R,3S,5'S,8'R,9'S,10'R,13'S,14'S,16'S,17'R)-10',13'-dimethyl-1',2',3,4,5',6',7,8,8',9,9',10,11,12,13,14,15,16-octadecahydrospiro[furan-2,17'-naphtho[2',1':4,5]indeno[2,1-b]furan]-3,5'-diol

SMILES: C[C@H]1C[C@H]2--INVALID-LINK----INVALID-LINK--(O)C[C@H]4C3=C2">C@HN(C1)C

InChI Key: NURPXYQPDMVKOY-REYNLRIDNA-N

Spectral Data

Detailed interpreted spectral data from the primary literature is not readily accessible. However, mass spectrometry data is available through public databases.

Table 3: Mass Spectrometry Data

| Parameter | Value | Source |

| Precursor m/z | 444.3101544763234 | PubChem |

| Precursor Type | [M+H]⁺ | PubChem |

| Ionization Mode | Positive | PubChem |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available in publicly accessible literature. The original 1992 publication in Yao Xue Xue Bao likely contains this information, but the full text could not be retrieved.

Based on general laboratory practices for natural product chemistry, a probable workflow for the isolation and characterization of this compound is outlined below.

Figure 1. A generalized workflow for the isolation and structural elucidation of this compound from its natural source.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. As a steroidal alkaloid, it may possess interesting pharmacological properties, but further research is required to elucidate these. The diagram below illustrates the current knowledge gap.

Figure 2. The hypothetical relationship between this compound and its potential biological effects, highlighting the current lack of experimental data.

Conclusion and Future Directions

This compound is a structurally defined natural product with a significant lack of characterization beyond its initial discovery. The data presented in this guide, compiled from available databases and supplier information, provides a starting point for researchers. To unlock the full potential of this compound as a lead compound for drug discovery, future research should prioritize the following:

-

Re-isolation and comprehensive physicochemical characterization: To determine fundamental properties such as melting point, pKa, and detailed solubility in various solvents.

-

Complete spectral analysis: Including 1D and 2D NMR, IR, and UV-Vis spectroscopy to provide a complete reference dataset.

-

In vitro and in vivo pharmacological screening: To identify any significant biological activities.

-

Toxicological evaluation: To assess the safety profile of the compound.

-

Mechanism of action studies: To elucidate the molecular targets and signaling pathways involved in any identified biological activity.

The elucidation of these currently unknown properties is crucial for advancing our understanding of this compound and its potential therapeutic applications.

References

The Enduring Legacy of Fritillaria pallidiflora in Traditional Chinese Medicine: A Technical Guide for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fritillaria pallidiflora, known in Traditional Chinese Medicine (TCM) as "Yi Bei Mu" (伊贝母), has been a cornerstone in the treatment of respiratory ailments for centuries. Its historical use, primarily focused on alleviating cough, reducing phlegm, and clearing heat from the lungs, is now being substantiated by modern pharmacological research. This technical guide provides an in-depth analysis of the traditional uses, phytochemical composition, and mechanisms of action of Fritillaria pallidiflora, with a focus on providing actionable data for contemporary drug discovery and development.

Traditional Chinese Medicine Properties and Uses

In the framework of TCM, Fritillaria pallidiflora is characterized by its bitter, sweet, and slightly cold properties. It is traditionally indicated for conditions such as chronic bronchitis, asthma, and dry cough with scanty phlegm.[1] The typical dosage in decoction ranges from 3 to 9 grams.[2]

Phytochemistry: The Alkaloid Powerhouse

The primary bioactive constituents of Fritillaria pallidiflora are isosteroidal alkaloids.[3] Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified and quantified several key alkaloids in the bulbs of the plant. Imperialine is notably abundant, with concentrations ranging from 78.05 to 344.09 µg/g.[4] Other significant alkaloids include peimisine, delavine, verticinone, and verticine.[4]

Table 1: Quantitative Analysis of Major Isosteroidal Alkaloids in Fritillaria pallidiflora Bulbs

| Alkaloid | Concentration Range (µg/g)[4] |

| Imperialine | 78.05 - 344.09 |

| Peimisine | 17.92 - 123.53 |

| Delavine | 0.42 - 29.18 |

| Verticinone | < LOD - 5.0 |

| Verticine | < LOD - 5.0 |

| Imperialine-3-β-D-glucoside | 5.0 - 50.0 |

| Yibeinoside A | 10.0 - 100.0 |

| Delavinone | 5.0 - 50.0 |

| Ebeiedinone | 10.0 - 100.0 |

| LOD: Limit of Detection |

Pharmacological Activities and Mechanisms of Action

Modern research has validated many of the traditional uses of Fritillaria pallidiflora, demonstrating its potent anti-inflammatory, antitussive, and expectorant properties.[5][6]

Anti-inflammatory Effects

The anti-inflammatory activity of Fritillaria pallidiflora is primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown that the total alkaloid extract of Fritillaria pallidiflora can significantly inhibit the phosphorylation of p38, JNK, and ERK in the MAPK signaling pathway in response to inflammatory stimuli.[7][8] Furthermore, its alkaloids have been shown to suppress the NF-κB signaling pathway by inhibiting the degradation of IκBα.[9]

Figure 1: Anti-inflammatory signaling pathways modulated by Fritillaria pallidiflora alkaloids.

Antitussive and Expectorant Effects

The antitussive effects of Fritillaria pallidiflora have been demonstrated in ammonia-induced cough models in mice, where extracts have been shown to prolong the cough latent period and reduce cough frequency.[5][6] Its expectorant properties are evidenced by an increase in phenol red secretion in the trachea, indicating enhanced mucus clearance.[6]

Experimental Protocols

Phytochemical Analysis: Sample Preparation for LC-MS/MS

-

Grinding and Sieving: Dry the bulbs of Fritillaria pallidiflora at 45°C to a constant weight. Pulverize the dried bulbs and pass the powder through a No. 20 mesh sieve.[4]

-

Alkalinization and Extraction: Steep the dried powder (0.3–0.5 g) in a 25% ammonia solution (1:1, v/v) for 1 hour. Add 10 mL of chloroform–methanol (4:1, v/v) and reflux at 80°C for 2 hours.[4][10]

-

Concentration and Reconstitution: Filter the extract and concentrate to dryness under reduced pressure at 65°C. Dissolve the residue in 2 mL of methanol to create a sample stock solution.[10]

-

Dilution and Filtration: Dilute the sample stock solution 1:10 with 50% methanol. Centrifuge the diluted solution at 20,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm membrane filter prior to LC-MS/MS analysis.[10]

Figure 2: Workflow for phytochemical analysis sample preparation.

In Vivo Assays

-

Animal Acclimatization: Acclimate mice for at least one week before the experiment.

-

Administration: Administer the test substance (e.g., Fritillaria pallidiflora extract) or vehicle control orally for a specified period (e.g., 7 days).[7]

-

Cough Induction: Place each mouse individually in a glass chamber (0.5 L). Spray 25% aqueous ammonia (w/v) into the chamber for 5 seconds.[7]

-

Observation: Immediately after induction, observe and record the latent period of the first cough and the frequency of coughs within a 2-minute period.[7]

-

Animal Acclimatization and Administration: Follow the same initial steps as the antitussive assay.

-

Phenol Red Injection: One hour after the final administration of the test substance, intraperitoneally inject a 5% phenol red solution in saline (0.1 mL/10 g body weight).[7]

-

Sample Collection: Thirty minutes after the phenol red injection, euthanize the mice. Dissect the trachea and wash it with 1 mL of saline to collect the tracheal lavage fluid.[11]

-

Quantification: Add 1 mL of 5% NaHCO3 solution to the lavage fluid to stabilize the color. Measure the absorbance of the solution at 546 nm to quantify the amount of secreted phenol red.[11]

-

Animal Acclimatization and Administration: Follow the same initial steps as the antitussive assay.

-

Induction of Edema: One hour after the final administration, apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.[12]

-

Measurement: Two hours after xylene application, euthanize the mice and remove both ears. Use a punch to obtain circular sections of a standard diameter from both ears and weigh them.[13]

-

Calculation: The degree of edema is calculated as the weight difference between the right and left ear punches.

Pharmacokinetics

Understanding the pharmacokinetic properties of the active alkaloids is crucial for drug development. While human data is limited, studies in rats provide valuable insights into the absorption, distribution, metabolism, and excretion of imperialine and verticine.

Table 2: Pharmacokinetic Parameters of Key Alkaloids in Rats

| Alkaloid | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Imperialine | Oral | 1 | - | - | - | 31.2 | [12] |

| Imperialine | Oral | 5 | - | - | - | 53.6 | [12] |

| Imperialine | Oral | 10 | - | - | - | 47.4 | [12] |

| Verticinone | Oral (male) | 2 | ~400 | ~0.5 | ~1500 | 45.8 | [14] |

| Verticinone | Oral (female) | 2 | ~50 | ~0.5 | ~200 | 2.74 | [14] |

Clinical Evidence

Despite the long history of traditional use, rigorous, large-scale clinical trials on Fritillaria pallidiflora for respiratory conditions are lacking.[15] A systematic review of Fritillariae Cirrhosae Bulbus (which includes other Fritillaria species) highlights its widespread use and therapeutic potential but also underscores the need for more robust clinical studies to validate its efficacy and safety in human populations.[16] One study on patients with acute bronchitis showed that Fritillaria unibracteata (a related species) was effective in relieving cough and resolving phlegm.[8]

Conclusion and Future Directions

Fritillaria pallidiflora represents a rich source of bioactive compounds with significant potential for the development of new therapeutics for respiratory diseases. The well-documented traditional use, coupled with modern pharmacological evidence of its anti-inflammatory, antitussive, and expectorant effects, provides a strong foundation for further research. Future efforts should focus on:

-

Clinical Trials: Conducting well-designed, randomized controlled trials to establish the clinical efficacy and safety of standardized Fritillaria pallidiflora extracts.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways of individual alkaloids to optimize their therapeutic potential.

-

Pharmacokinetic Studies in Humans: Determining the pharmacokinetic profiles of the major alkaloids in humans to establish optimal dosing regimens.

-

Standardization of Preparations: Developing standardized extraction and formulation methods to ensure consistent quality and potency of Fritillaria pallidiflora-based products.

By integrating the wisdom of traditional Chinese medicine with the rigors of modern scientific investigation, the full therapeutic potential of Fritillaria pallidiflora can be unlocked for the benefit of patients with respiratory diseases worldwide.

References

- 1. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protective effect of the total alkaloid extract from Bulbus Fritillariae Pallidiflorae on cigarette smoke-induced Beas-2B cell injury model and transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effect of the Total Alkaloid Extract from Bulbus Fritillariae pallidiflorae in a Mouse Model of Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. redalyc.org [redalyc.org]

- 14. IKK phosphorylates Huntingtin and targets it for degradation by the proteasome and lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. A Systematic Review on Traditional Uses, Sources, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Fritillariae Cirrhosae Bulbus - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yibeissine is a cevanine-type steroidal alkaloid that was first isolated from the bulbs of Fritillaria pallidiflora, a plant used in traditional medicine.[1] It belongs to the broader class of cevanine-type steroidal alkaloids, which are characterized by a C-nor-D-homo steroidal skeleton. These alkaloids are predominantly found in plants of the Fritillaria and Veratrum genera. While specific quantitative biological data for this compound remains limited in publicly available scientific literature, research on related cevanine-type alkaloids, such as peiminine, imperialine, and verticinone, has revealed a range of promising pharmacological activities. These activities include cytotoxic, anti-inflammatory, and antimicrobial effects, making this class of compounds a subject of interest for drug discovery and development. This guide provides a comprehensive overview of the available technical information on this compound and related cevanine-type steroidal alkaloids, with a focus on their biological activities, experimental protocols, and mechanisms of action.

Core Structure

The fundamental structure of cevanine-type alkaloids is a hexacyclic framework.

Biological Activities

Cevanine-type steroidal alkaloids have demonstrated a variety of biological activities. The following sections summarize the available quantitative data for prominent members of this class.

Cytotoxic Activity

Several cevanine-type alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in the tables below.

Table 1: Cytotoxicity of Peiminine against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| H1299 | Non-small cell lung cancer | 97.4 | Not Specified | [2] |

| BIU-87 | Urothelial bladder cancer | 710.3 (µg/mL) | 48 | [3] |

| EJ-1 | Urothelial bladder cancer | 651.1 (µg/mL) | 48 | [3] |

| MCF7 | Breast cancer | 5 (µg/mL) | Not Specified | [4] |

| MG-63 | Osteosarcoma | Not Specified | 48 | [5] |

| Saos-2 | Osteosarcoma | Not Specified | 48 | [5] |

| HepG2 | Hepatocellular carcinoma | 4.58 (µg/mL) | 24 | [3] |

Table 2: Cytotoxicity of Other Cevanine-Type Alkaloids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hupehensine A | HeLa | Cervical cancer | 2.52 | [6] |

| Hupehensine A | HepG2 | Hepatocellular carcinoma | 0.23 | [6] |

| Hupehensine B | HeLa | Cervical cancer | > 50 | [6] |

| Hupehensine B | HepG2 | Hepatocellular carcinoma | > 50 | [6] |

| Zhebeisine | HT29 | Colon cancer | 25.1 | [7] |

| Zhebeisine | DLD1 | Colon cancer | 48.8 | [7] |

Anti-inflammatory Activity

Antimicrobial Activity

Data on the antimicrobial activity of this compound and specific cevanine-type alkaloids, in the form of Minimum Inhibitory Concentration (MIC) values, is not extensively available in the reviewed literature.

Experimental Protocols

This section details the general methodologies for key experiments cited in the study of steroidal alkaloids.

Isolation of this compound

This compound was originally isolated from the bulbs of Fritillaria pallidiflora using column chromatographic techniques. The structure was then determined using spectral and chemical data.[1] A general procedure for the isolation of steroidal alkaloids from Fritillaria species is as follows:

-

Extraction: The air-dried and powdered bulbs of the plant material are extracted with an organic solvent, typically methanol or ethanol, at room temperature.

-

Acid-Base Extraction: The resulting extract is concentrated and then subjected to an acid-base extraction. The extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. These may include:

-

Column Chromatography: Typically using silica gel or alumina as the stationary phase and a gradient of organic solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used for the final purification and isolation of individual alkaloids.

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the detailed structure and stereochemistry.

-

X-ray Crystallography: To definitively determine the three-dimensional structure if suitable crystals can be obtained.

-

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., peiminine) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on related cevanine alkaloids, particularly peiminine, have provided insights into their mechanisms of action at the molecular level.

Peiminine-Modulated Signaling Pathways in Cancer

Peiminine has been shown to exert its anticancer effects through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and ROS/JNK pathways.

dot G {

graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

// Nodes Peiminine [fillcolor="#FBBC05"]; PI3K [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Peiminine -> PI3K [label="inhibition", fontcolor="#EA4335", color="#EA4335"]; PI3K -> Akt [label="activation"]; Akt -> mTOR [label="activation"]; mTOR -> Cell_Proliferation [label="promotion"]; Akt -> Apoptosis [label="inhibition", color="#EA4335"];

}

Peiminine's inhibition of the PI3K/Akt/mTOR pathway.

dot G {

graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

// Nodes Peiminine [fillcolor="#FBBC05"]; ROS [fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Peiminine -> ROS [label="generation"]; ROS -> JNK [label="activation"]; JNK -> Apoptosis [label="induction"]; JNK -> Autophagy [label="induction"]; }

Peiminine's induction of the ROS/JNK pathway.

Conclusion

This compound and related cevanine-type steroidal alkaloids represent a promising class of natural products with demonstrated cytotoxic and anti-inflammatory activities. While research on this compound itself is limited, studies on other members of this family, such as peiminine, have begun to unravel their mechanisms of action, highlighting their potential as leads for the development of novel therapeutics. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore the therapeutic potential of this interesting class of compounds. The data and protocols presented in this guide aim to facilitate future research in this area.

References

- 1. [Isolation and identification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic alkaloids from the bulbs of Fritillaria hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new alkaloid with cytotoxic activity from Fritillaria thunbergii Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cevanine-type steroidal alkaloids from the bulbs of Fritillaria cirrhosa D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation of Yibeissine from Fritillaria pallidiflora

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fritillaria pallidiflora, a perennial herb belonging to the Liliaceae family, is a source of various steroidal alkaloids with significant medicinal potential. Among these, Yibeissine and its derivatives have attracted considerable interest for their pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the bulbs of Fritillaria pallidiflora. The methodology is based on established alkaloid extraction techniques, including acid-base extraction and chromatographic separation.

Quantitative Data Summary

The following table summarizes representative data for the isolation of total alkaloids from Fritillaria species. Please note that specific yields of this compound may vary depending on the plant material, collection time, and extraction efficiency.

| Parameter | Value | Unit | Source |

| Starting Plant Material (Dried Bulbs) | 400 | g | [1] |

| Crude Total Alkaloid Extract Yield | 470 | mg | [1] |

| Purity of Crude Extract | Variable | % | |

| Final Purified this compound Yield | Not Specified | mg | |

| Purity of this compound | >95 | % (by HPLC) |

Experimental Protocol

This protocol details the steps for the extraction, separation, and purification of this compound from the dried bulbs of Fritillaria pallidiflora.

1. Preparation of Plant Material:

-

Dry the bulbs of Fritillaria pallidiflora at a controlled temperature (e.g., 50-60°C) to a constant weight.

-

Pulverize the dried bulbs into a coarse powder (e.g., 40-60 mesh) to increase the surface area for extraction.[2]

2. Extraction of Total Alkaloids:

-

Method A: Acid Extraction

-

Macerate the powdered plant material in a 0.5-2% hydrochloric acid solution.[1] A typical ratio is 1:10 (w/v) of plant material to acid solution.

-

Stir the mixture for 1-2 hours at room temperature.

-

Filter the mixture and collect the acidic extract. Repeat the extraction process 2-3 times to ensure complete extraction of alkaloids.

-

Combine the acidic extracts and concentrate them under reduced pressure.

-

Centrifuge the concentrated extract to remove any solid residues and collect the supernatant.[1]

-

-

Method B: Solvent Extraction with Basification

-

Moisten the powdered plant material with a 25% ammonia solution and allow it to stand for 12 hours.[2]

-

Perform reflux extraction using 60-70% ethanol.[2] The solvent-to-solid ratio can range from 10:1 to 30:1 (v/w).

-

Conduct the reflux extraction for 1-2 hours and repeat the process 2-4 times.[2]

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.

-

3. Acid-Base Partitioning for Crude Alkaloid Separation:

-

Adjust the pH of the acidic supernatant from Method A to a basic range of 8-11 using a 10% NaOH solution.[1] For the ethanol extract from Method B, dissolve it in a dilute acid solution first, then adjust the pH.

-

Perform liquid-liquid extraction of the basified solution with an organic solvent such as dichloromethane or chloroform.[1][3] Use an equal volume of the organic solvent for each extraction and repeat 3-4 times.

-

Combine the organic layers, which now contain the free alkaloids.

-

Wash the combined organic layer with distilled water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[1]

4. Chromatographic Purification of this compound: The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. Column chromatography is a standard method for this purpose.[4]

-

Column Preparation:

-

Prepare a silica gel or alumina column. The choice of stationary phase may depend on the specific separation requirements.

-

Equilibrate the column with a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

-

-

Sample Loading and Elution:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Load the dissolved sample onto the top of the prepared column.

-

Begin elution with a solvent system of increasing polarity. A common gradient is chloroform with increasing proportions of methanol.

-

Collect fractions of the eluate.

-

-

Fraction Analysis and this compound Isolation:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

Further purification can be achieved through repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

5. Structure Elucidation: The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR)

-

Comparison with published spectral data for this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Fritillaria pallidiflora.

References

- 1. CN102210803B - Extraction and Enrichment Method of Total Alkaloids of Fritillaria - Google Patents [patents.google.com]

- 2. CN105770375A - Preparing method and application of fritillaria pallidiflora extract - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. [Isolation and identification of yibeinoside B] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Yibeissine in Human Plasma using HPLC-MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Yibeissine is a steroidal alkaloid isolated from the bulb of Fritillaria pallidiflora Schrenk[1]. Alkaloids from Fritillaria species have a long history in traditional medicine for treating respiratory ailments and have demonstrated significant anti-tussive, expectorant, anti-inflammatory, and anti-asthmatic effects[2][3]. Recent studies suggest that the therapeutic effects of these alkaloids may be mediated through the modulation of key signaling pathways, such as the inhibition of the TGF-β and NF-κB pathways, which are implicated in inflammation and fibrosis[4][5]. Steroidal alkaloids, in particular, have been shown to possess a wide range of biological activities, making them promising candidates for drug development[6][7].

Given the therapeutic potential of this compound, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. This application note presents a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Veratramine (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Equipment

-

HPLC system (e.g., Agilent 1290 Infinity II LC)

-

Mass spectrometer (e.g., Agilent 6470A Triple Quadrupole LC/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

-